molecular formula C9H11NO3 B1601149 Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 58298-68-3

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1601149
CAS RN: 58298-68-3
M. Wt: 181.19 g/mol
InChI Key: ULZHXHJRMZVHSB-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 58298-68-3 . It has a molecular weight of 181.19 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NO3/c1-5-7 (4-11)10-6 (2)8 (5)9 (12)13-3/h4,10H,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 173-174°C .

Scientific Research Applications

Antimicrobial Applications

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and its derivatives have been studied for their antimicrobial properties. A series of novel derivatives synthesized through cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reactions exhibited significant antibacterial and antifungal activities. These activities were attributed to the heterocyclic ring structure of the compounds, with the presence of a methoxy group enhancing their effectiveness. This research suggests that such pyrrole derivatives can serve as potent antimicrobial agents, offering a template for the development of new therapeutic tools in combating microbial infections (Hublikar et al., 2019).

Chemical Structure and Spectral Analysis

Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound synthesized through condensation, was characterized using various spectroscopic techniques. Quantum chemical calculations indicated that the formation reaction of this compound is exothermic and spontaneous at room temperature. The analyses of electron density and interaction energies suggested the presence of resonance-assisted hydrogen bonding, indicating that this compound forms dimers in the solid state through heteronuclear double hydrogen bonding. This study highlights the importance of understanding the molecular structure and interactions of pyrrole derivatives for their potential applications in various fields (Singh et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-7(4-11)10-6(2)8(5)9(12)13-3/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZHXHJRMZVHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483355
Record name Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58298-68-3
Record name Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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